molecular formula C12H3F5N2O3S B8232757 2,3,4,5,6-Pentafluorophenyl 2-cyanopyridine-4-sulfonate

2,3,4,5,6-Pentafluorophenyl 2-cyanopyridine-4-sulfonate

Cat. No.: B8232757
M. Wt: 350.22 g/mol
InChI Key: YJDQFSOPCBOZNV-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2-cyanopyridine-4-sulfonate is a complex organic compound characterized by the presence of multiple functional groups, including a pentafluorophenyl ring, a cyanopyridine moiety, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-cyanopyridine-4-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanopyridine-4-sulfonyl chloride with pentafluorophenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorophenyl 2-cyanopyridine-4-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the cyanopyridine moiety to corresponding amines.

    Substitution: The pentafluorophenyl ring can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pentafluorophenyl derivatives.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 2-cyanopyridine-4-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-cyanopyridine-4-sulfonate involves its interaction with specific molecular targets. The compound’s sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pentafluorophenyl ring can engage in π-π stacking interactions with aromatic residues, further modulating the compound’s biological activity.

Comparison with Similar Compounds

  • Pentafluorophenylacetic acid
  • Pentafluorophenylacetyl chloride
  • Pentafluorophenyl trifluoroacetate

Comparison: 2,3,4,5,6-Pentafluorophenyl 2-cyanopyridine-4-sulfonate is unique due to the presence of both a cyanopyridine and a sulfonate group, which are not commonly found together in similar compounds. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-cyanopyridine-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3F5N2O3S/c13-7-8(14)10(16)12(11(17)9(7)15)22-23(20,21)6-1-2-19-5(3-6)4-18/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDQFSOPCBOZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3F5N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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